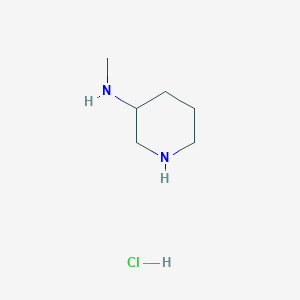

N-Methylpiperidin-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-7-6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJYJSOAGMETHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127294-77-3 | |

| Record name | 3-Piperidinamine, N-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127294-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for N Methylpiperidin 3 Amine Hydrochloride and Its Derivatives

Ring-Forming Strategies for the Piperidine (B6355638) Core

The construction of the piperidine ring is the foundational step in the synthesis of N-Methylpiperidin-3-amine and its derivatives. Various strategies have been devised, leveraging cyclization, reductive amination, and annulation reactions to build the six-membered nitrogen-containing heterocycle from acyclic precursors.

Intramolecular cyclization is a primary strategy for forming the piperidine ring, where a precursor molecule containing a nitrogen source and an electrophilic or otherwise reactive site undergoes ring closure. nih.gov These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond. nih.govmdpi.com

Key approaches include:

Nucleophilic Substitution: A common method involves the cyclization of amino alcohols after activating the hydroxyl group, or the direct reaction of an amine with an alkyl halide within the same molecule. organic-chemistry.org

Metal-Catalyzed Cyclization: Transition metals like palladium, iridium, and copper are used to catalyze intramolecular reactions. For example, the palladium-catalyzed aza-Heck cyclization of alkenylcarbamates is a redox-neutral method for creating piperidine rings. nih.gov

Radical Cyclization: Radical-mediated reactions offer another pathway. For instance, 1,6-enynes can undergo a radical cascade involving successive cyclizations to form polysubstituted piperidines. nih.gov

| Cyclization Type | Catalyst/Reagent | Substrate Type | Key Feature |

| N-Heterocyclization | Cp*Ir complex | Primary amines and diols | Efficient formation of five-, six-, and seven-membered cyclic amines. organic-chemistry.org |

| Aza-Heck Cyclization | Palladium with Chiral P-O ligand | Alkenylcarbamates | Redox-neutral conditions, suitable for sensitive substrates. nih.gov |

| Radical Cascade | Triethylborane (initiator) | 1,6-enynes | Forms complex, polysubstituted piperidine structures. nih.gov |

Data sourced from multiple scientific reports. nih.govorganic-chemistry.org

Reductive amination is a robust and widely used method for C-N bond formation and piperidine synthesis. researchgate.netresearchgate.net The "double reductive amination" (DRA) approach is particularly effective, involving the reaction of a dicarbonyl compound with an amine source, followed by reduction. chim.it This process forms two new C-N bonds in a single synthetic sequence.

For the synthesis of a 3-aminopiperidine scaffold, an intramolecular reductive amination is highly relevant. This involves the cyclization of an amino-aldehyde or amino-ketone, where the amine and carbonyl groups are positioned appropriately within the same molecule. nih.govchim.it The subsequent N-methylation to yield the final product can be achieved through a further reductive amination step using formaldehyde (B43269). researchgate.net Biocatalytic approaches using imine reductases (IREDs) are also gaining prominence for their high selectivity and sustainability in reductive amination reactions. rsc.org

| Method | Substrates | Reducing Agent | Outcome |

| Double Reductive Amination (DRA) | 1,5-Dicarbonyl compound, Amine (e.g., NH₄OAc) | NaBH₃CN | Forms the piperidine ring in a one-pot process. chim.it |

| Intramolecular Reductive Amination | ω-amino fatty acids | Phenylsilane (with Iron catalyst) | Efficient preparation of piperidines from linear precursors. nih.gov |

| N-Methylation | Secondary amine (e.g., 3-aminopiperidine) | Formaldehyde, Zinc Borohydride | Efficiently yields the tertiary N-methylated amine. researchgate.net |

Data compiled from various synthetic chemistry studies. nih.govresearchgate.netchim.it

Cascade reactions, or tandem reactions, allow for the construction of complex molecular architectures in a single operation by combining multiple bond-forming events. rsc.org These elegant strategies are highly efficient, minimizing waste and purification steps. In piperidine synthesis, intramolecular cascades can be triggered by various means. nih.gov

Examples of such cascades include:

Hydroamination/Cyclization: An acid-mediated reaction of alkynes can lead to an enamine intermediate, which then undergoes cyclization and reduction to form the piperidine ring. nih.govmdpi.com

Dearomatization/Cyclization: Gold(I)-catalyzed intramolecular dearomatization of a suitable aromatic precursor followed by cyclization offers a route to complex piperidine structures. nih.gov

Reduction/Cyclization: The reduction of an imide ion followed by an intramolecular nucleophilic substitution/cyclization provides a pathway to piperidines and other azacycles. nih.gov

Methods that utilize alkenes as starting materials are valuable for building the piperidine framework. These reactions often involve the simultaneous formation of a C-C and a C-N bond across the double bond.

Alkene Cyclization: The palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is a notable example where an alkenyl carbamate (B1207046) cyclizes to form a piperidine. nih.govmdpi.com Another approach involves the cyclization of dialdehydes with amines under nickel catalysis. youtube.com

Oxidative Amination: These methods create C-N bonds through an oxidative process. A three-component reaction involving an alkene, an alkyl nitrile, and an amine can be catalyzed by iron and silver salts to produce γ-amino alkyl nitriles, which are precursors to substituted piperidines. nih.gov More direct approaches involve the insertion of a nitrogen atom into an unactivated carbon-carbon double bond to form reactive intermediates that can be converted to valuable N-heterocycles. chemrxiv.org

Annulation reactions construct a ring onto an existing molecular fragment by forming two new bonds in a single operation. These are typically intermolecular processes involving two or more components. nih.gov

[5+1] Annulation: This strategy combines a five-atom component with a one-atom component. A notable example is the hydrogen-borrowing [5+1] annulation reported by Donohoe et al., where an iridium(III) catalyst facilitates two sequential cascades to form two new C-N bonds, enabling stereoselective synthesis of substituted piperidines. nih.gov

[4+2] Annulation (Aza-Diels-Alder): This powerful cycloaddition reaction involves the reaction of an aza-diene with a dienophile to form a dihydropyridine, which can then be reduced to the corresponding piperidine. Chiral phosphines have been used to achieve highly enantioselective [4+2] annulation of imines with allenes. nih.gov

Carbamate Annulation: An I₂-mediated carbamate annulation allows for the cyclization of hydroxy-substituted alkenylamines into piperidines, although the selectivity between five- and six-membered ring formation can be a challenge. researchgate.net

Stereoselective Synthesis of Chiral N-Methylpiperidin-3-amine Enantiomers and Diastereomers

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, developing methods for the stereoselective synthesis of specific enantiomers or diastereomers is of paramount importance. For a 3-substituted piperidine like N-Methylpiperidin-3-amine, controlling the stereocenter at the C3 position is the primary challenge.

Several powerful strategies exist:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, (R)-3-aminopiperidine hydrochloride can be synthesized from D-glutamic acid in a multi-step sequence involving Boc protection, reduction, hydroxyl activation, cyclization, and deprotection. google.com

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. The auxiliary is then removed. For example, diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives have been synthesized by N-alkylation with a chiral reagent, separated, and then cleaved to yield pure enantiomers. nih.gov

Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. It employs a chiral catalyst to favor the formation of one enantiomer over the other. Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has been shown to produce chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov Similarly, chiral iridium complexes have been used in asymmetric reductive amination. researchgate.net

A specific patented method for producing (R)-3-aminopiperidine hydrochloride involves the resolution of racemic 3-piperidine amide using D-mandelic acid. The resolved (R)-amide is then converted to the target compound through a series of reactions. patsnap.com

| Method | Starting Material/Catalyst | Key Step | Product | Stereocontrol |

| Chiral Pool Synthesis | D-glutamic acid | Cyclization of a chiral precursor | (R)-3-aminopiperidine hydrochloride google.com | Substrate control |

| Chiral Resolution | Racemic 3-piperidine amide, D-mandelic acid | Resolution of racemate | (R)-3-aminopiperidine hydrochloride patsnap.com | Classical resolution |

| Asymmetric Catalysis | Hydroxylamine ester, [CuOTf]₂·PhH, (S,S)-Ph-BPE | Enantioselective cyclizative aminoboration | Chiral 2,3-disubstituted piperidines nih.gov | Catalyst control |

| Chiral Auxiliary | Racemic amine, Chiral phenylacetic acid derivative | Separation of diastereomers | Enantiopure (R)- and (S)-3-(piperidin-3-yl)-1H-indoles nih.gov | Auxiliary control |

Table compiled from patent literature and peer-reviewed journals. google.comnih.govnih.govpatsnap.com

Asymmetric Hydrogenation of Imines and Precursors to Chiral Amines

The asymmetric hydrogenation of prochiral imines stands as one of the most direct and atom-economical methods for producing chiral amines, which are foundational precursors to compounds like N-Methylpiperidin-3-amine. nih.govrsc.org This approach involves the reduction of a C=N double bond using hydrogen gas in the presence of a chiral catalyst, which differentiates between the two faces of the imine to produce one enantiomer in excess.

Significant progress has been made in developing catalysts for this transformation, with transition metals such as iridium, rhodium, and palladium at the forefront. nih.govorganic-chemistry.org Iridium catalysts, particularly those with spiro phosphine-amine-phosphine ligands, have proven highly effective for the asymmetric hydrogenation of challenging dialkyl imines, a class of substrates for which chiral recognition is difficult due to the steric and electronic similarity of the two alkyl groups. rsc.org By fine-tuning the chiral pocket of the catalyst, high yields and enantioselectivities have been achieved for a variety of dialkyl imines. rsc.org

Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to the large-scale synthesis of complex piperidine structures. For instance, the practical, multi-kilogram synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine was achieved via the hydrogenation of a tetrasubstituted fluoroalkene. researchgate.net This process utilized a rhodium catalyst with a chiral bisphosphine ligand (W003-1) to produce the desired cis-aminopiperidine with greater than 99% enantiomeric excess (ee) and minimal defluorination, overcoming the low diastereoselectivity and enantioselectivity of previous methods. researchgate.net

Table 1: Examples of Catalysts in Asymmetric Hydrogenation for Chiral Amine Synthesis This table summarizes representative catalyst systems and their performance in the asymmetric hydrogenation of imine-related substrates.

| Catalyst System | Substrate Type | Product | Key Finding | Reference |

|---|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral N-alkyl aryl amines | Efficient hydrogenation of 22 N-alkyl imines, yielding products with up to 90% ee. nih.gov | nih.gov |

| Chiral Iridium catalyst with spiro phosphine-amine-phosphine ligand | Dialkyl imines | Chiral dialkyl amines | High efficiency and enantioselectivity for sterically similar alkyl groups. rsc.org | rsc.org |

| Rh(nbd)₂BF₄ with chiral bisphosphine W003-1 | Tetrasubstituted fluoroalkene | cis-4-Amino-3-fluoro-1-methylpiperidine | Achieved >99% ee on a kilogram scale with minimal side reactions. researchgate.net | researchgate.net |

| Pd(OAc)₂ with various chiral ligands | Sterically hindered N-tosylimines | Chiral amines | Effective for sterically hindered substrates, a long-standing challenge. organic-chemistry.org | organic-chemistry.org |

Enantioselective Catalytic Approaches in Piperidine Derivatization

Beyond hydrogenation, a range of enantioselective catalytic methods have been developed to derivatize the piperidine core. A powerful strategy involves the functionalization of pyridine (B92270) or its partially reduced forms. One such approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples aryl or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate. enamine.net This key step provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding enantioenriched 3-substituted piperidines. This three-step sequence (partial reduction, Rh-catalyzed carbometalation, final reduction) grants access to a wide variety of chiral piperidines. enamine.net

Another advanced method is the iridium/copper dual-catalyzed reductive alkynylation of amides. This strategy enables a one-pot synthesis of various α-alkyl piperidine alkaloids. acs.org The process relies on the highly enantioselective and chemoselective reductive alkynylation of an α-unbranched aliphatic amide, which is then combined with palladium-catalyzed tandem reactions to construct the final alkaloid structure. For example, the reaction of a keto amide with undec-1-yne produced (-)-cis-2-methyl-6-undecyl-piperidine with a high diastereomeric ratio (>20:1) and 90% ee. acs.org These catalytic advancements provide versatile and efficient routes to complex chiral piperidine derivatives from simple precursors. rsc.org

Diastereoselective Control in N-Methylpiperidin-3-amine Synthesis

Achieving control over multiple stereocenters is a significant challenge in the synthesis of highly substituted piperidines. Diastereoselective strategies aim to control the relative configuration of these centers. A notable example involves the synthesis of 2,3,6-trisubstituted 3-aminopiperidines, which share a structural motif with N-Methylpiperidin-3-amine. acs.orgnih.gov

In one such synthesis, the piperidine ring was constructed via a nitro-Mannich reaction between a nitroketone and an imine, followed by a ring-closure condensation. acs.orgnih.gov The relative stereochemistry between the C-2 and C-3 positions was controlled through either kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control. acs.org Further stereocontrol at the C-6 position was accomplished by selecting specific imine reduction methods. For example, using sodium triacetoxyborohydride (B8407120) for the reduction of an iminium ion established a cis relationship between the C-2 and C-6 substituents. acs.orgnih.gov Conversely, a trans relationship was achieved by reducing an acyliminium ion with triethylsilane and trifluoroacetic acid. acs.org This demonstrates how the careful choice of reagents and reaction conditions can selectively generate each of the possible diastereomers from a common intermediate. acs.orgnih.gov

Table 2: Reagent Control of Diastereoselectivity in Piperidine Synthesis This table illustrates how different reduction methods control the stereochemical outcome at the C-6 position in the synthesis of 2,6-disubstituted-3-aminopiperidines. acs.org

| Intermediate | Reducing Agent/Conditions | Key Transformation | C-2/C-6 Stereochemistry | Reference |

|---|---|---|---|---|

| Iminium ion | Sodium triacetoxyborohydride | Iminium ion reduction | cis | acs.orgnih.gov |

| Acyliminium ion | Triethylsilane / TFA | Acyliminium ion reduction | trans | acs.orgnih.gov |

| Imine | Lithium aluminum hydride / Lewis acid | Lewis acid catalyzed imine reduction | trans | acs.orgnih.gov |

Strategic Implementation of Chiral Auxiliaries and Protecting Groups

The use of chiral auxiliaries and protecting groups is a cornerstone of modern asymmetric synthesis, enabling precise stereochemical and regiochemical control.

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. In piperidine synthesis, commercially available chiral amines can serve as effective auxiliaries. For instance, an asymmetric synthesis of substituted piperidines was developed using an exocyclic chirality-induced condensation reaction, where the stereochemical outcome was controlled by the chiral amine auxiliary. This auxiliary could then be cleaved under mild acidic conditions, yielding highly enantioenriched NH-piperidines with greater than 95% ee.

Protecting groups are used to temporarily mask a functional group to prevent it from reacting, thereby allowing transformations to occur elsewhere in the molecule. In piperidine chemistry, the nitrogen atom is commonly protected, often as a carbamate like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups not only protect the amine but can also influence the conformation of the ring and direct the stereochemical outcome of reactions. Furthermore, protecting groups can be designed to act as directing groups for C-H functionalization. For example, an 8-aminoquinoline (B160924) (AQ) group, attached as an amide to the C3 position of a Boc-protected piperidine, can direct a palladium catalyst to selectively functionalize the C4 position. The choice of protecting group is also critical for controlling site selectivity in C-H functionalization reactions, where different catalysts paired with specific N-protecting groups can direct functionalization to the C2 or C4 positions of the piperidine ring.

Functionalization and Derivatization Strategies for N-Methylpiperidin-3-amine Hydrochloride

Once the core piperidine ring is constructed, subsequent functionalization and derivatization are key to accessing a diverse range of analogues.

Nucleophilic substitution is a fundamental strategy for introducing new functional groups onto a pre-existing piperidine scaffold. One advanced method involves the metal triflate-catalyzed diastereoselective nucleophilic substitution of 2-alkoxy or 2-acyloxy piperidines. These precursors, which can be prepared efficiently, act as stable equivalents of N-acyliminium ions. In the presence of a catalytic amount of a metal triflate, such as scandium(III) triflate (Sc(OTf)₃), they react with nucleophiles like silyl (B83357) enolates to afford 2-alkylated piperidines. The stereoselectivity of this reaction is highly dependent on the nature of the substituent at the C3 position. For example, a 3-benzyloxy substituent on a 2-acetoxypiperidine directs the reaction to give high cis-selectivity, while different 3-acyloxy groups lead to trans-selectivity. Intramolecular nucleophilic substitution is also a key step in cyclization cascades to form the piperidine ring itself, often following the activation of a precursor with an agent like trifluoromethanesulfonic anhydride. nih.gov

Controlling the position of new alkyl or aryl groups on the piperidine ring is crucial for structure-activity relationship studies. Modern catalysis has provided powerful tools for regioselective C-H functionalization, which allows for the direct conversion of a C-H bond into a C-C bond at a specific site.

A prime example is the palladium-catalyzed C(sp³)–H arylation of piperidines. By attaching an aminoquinoline (AQ) directing group to the C3 position of an N-Boc protected piperidine, a palladium catalyst can be directed to selectively arylate the C4 position with high regio- and stereoselectivity. This method is notable for being silver-free and using a low catalyst loading with an inexpensive base. This strategy provides excellent control, generating cis-3,4-disubstituted piperidines, and the directing group can be removed under mild conditions to reveal various functionalities.

Regioselective functionalization at the C2 position can be achieved through different methods, such as the organolithiation of cyclic imines derived from piperidines. Additionally, catalyst and protecting group selection can be used to tune the site of C-H functionalization. For instance, rhodium-catalyzed C-H insertion reactions can be directed to either the C2 or C4 position of the piperidine ring by carefully choosing the rhodium catalyst and the nitrogen protecting group.

Condensation Reactions Involving Amine Moieties

Condensation reactions are fundamental to the synthesis of N-Methylpiperidin-3-amine derivatives, enabling the formation of new carbon-nitrogen bonds and the elaboration of the core structure. libretexts.org These reactions typically involve the combination of two or more molecules to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.org

The primary and secondary amine functionalities of N-Methylpiperidin-3-amine and its precursors are key reactive sites for such transformations. A common approach involves the reaction of an amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine or enamine, which can then be reduced to the corresponding amine. This process, known as reductive amination, is a widely used method for C-N bond formation. mdpi.com

Amidation, the reaction between an amine and a carboxylic acid or its derivative to form an amide, is another crucial condensation reaction. libretexts.orgsphinxsai.com This reaction is instrumental in creating peptide bonds and is widely employed in the synthesis of complex molecules. libretexts.org For instance, the reaction of a substituted aniline (B41778) with an amino acid ester can produce various amide derivatives. sphinxsai.com The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment has been achieved through reactions with acid chlorides. researchgate.net

The following table provides examples of condensation reactions used in the synthesis of piperidine-related structures.

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| Amine | Aldehyde/Ketone | Imine (intermediate for reductive amination) | Varies | mdpi.com |

| Amine | Carboxylic Acid/Derivative | Amide | Varies, can be enzyme-catalyzed | libretexts.orgsphinxsai.com |

| Substituted Aniline | Amino Acid Ester | Amide Derivative | Reflux in methanol | sphinxsai.com |

| 1-Methylpiperazine | 4-Chlorobenzoyl chloride | N-methylpiperazine amide | - | researchgate.net |

| cis-β-(o-acetotoluidino)-2-aminostyrene | - | 2-methyl-3-(o-tolyl)-3H-1,3-benzodiazepine | Molecular sieves | lookchem.com |

Introduction of Diverse Substituents onto the Piperidine Ring System

The functionalization of the piperidine ring is critical for modulating the pharmacological properties of N-Methylpiperidin-3-amine derivatives. A variety of synthetic methods are employed to introduce substituents at different positions of the ring.

One strategy involves the use of pre-functionalized building blocks that are then cyclized to form the desired substituted piperidine. Alternatively, functional groups can be introduced onto a pre-existing piperidine ring. For example, N-alkylation or N-acylation of the piperidine nitrogen is a common modification. acs.org

The introduction of substituents at the carbon atoms of the piperidine ring can be more challenging but offers a powerful way to create structural diversity. For instance, the installation of methyl groups on the piperidine ring has been shown to influence the ring conformation and biological activity. acs.org The synthesis of 4-substituted piperidines can be achieved from pyridines, other piperidines, and through cyclization and cycloaddition reactions. youtube.com

Recent advances have highlighted the use of radical cross-coupling reactions to introduce a wide range of substituents. This approach, often combined with biocatalytic C-H oxidation, allows for the modular and enantioselective assembly of complex piperidine derivatives. chemistryviews.orgnews-medical.netmedhealthreview.com This two-step process simplifies the construction of complex piperidines, significantly reducing the number of synthetic steps previously required. medhealthreview.com

The table below summarizes various methods for introducing substituents onto the piperidine ring.

| Method | Position of Substitution | Type of Substituent | Key Features | Reference |

| N-Alkylation/N-Acylation | Nitrogen | Alkyl, Acyl | Straightforward modification of the piperidine nitrogen. | acs.org |

| Cyclization of pre-functionalized precursors | Various | Various | Allows for controlled introduction of substituents. | nih.gov |

| Radical Cross-Coupling | Various carbon atoms | Aryl, Alkyl, etc. | Modular and efficient for C-C bond formation. | chemistryviews.orgnews-medical.netmedhealthreview.com |

| Biocatalytic C-H Oxidation | Specific carbon atoms | Hydroxyl | Enables site-selective functionalization. | chemistryviews.orgnews-medical.netmedhealthreview.com |

| From Pyridines | 4-position | Various | Utilizes readily available starting materials. | youtube.com |

Advanced Catalyst Systems in N-Methylpiperidin-3-amine Synthesis

The development of advanced catalyst systems has revolutionized the synthesis of piperidines, offering unprecedented levels of efficiency, selectivity, and functional group tolerance. These catalysts play a pivotal role in constructing the piperidine core and introducing diverse functionalities.

Transition Metal Catalysis (e.g., Palladium, Rhodium, Iridium, Copper, Gold, Iron) in Selective Transformations

Transition metals are widely employed in the synthesis of piperidines due to their versatile catalytic activity. researchgate.net

Palladium: Palladium catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds, enabling the introduction of various substituents onto the piperidine ring. whiterose.ac.uk For example, a palladium-catalyzed reaction was used to synthesize a 4-oxo amino acid derivative. whiterose.ac.uk

Rhodium: Rhodium catalysts have proven effective in the hydrogenation of substituted pyridines to yield 3-substituted piperidines. mdpi.com

Copper: Copper catalysis is utilized in various transformations, including the enantioselective cyanidation of amines, which can be a key step in the synthesis of chiral piperidines. mdpi.com Copper-catalyzed reactions are also important in the synthesis of propargylamines, which are versatile intermediates for nitrogen-containing heterocycles. unicam.it

Iron: Iron catalysts are emerging as a cost-effective and environmentally friendly alternative to precious metal catalysts in a range of organic transformations relevant to piperidine synthesis.

Cobalt: A heterogeneous cobalt catalyst has been developed for the acid-free hydrogenation of pyridine derivatives, offering good yields and selectivity. mdpi.com Cobalt catalysts have also been used in radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com

Lewis Acid Catalysis in Piperidinone and Amine Synthesis

Lewis acids activate electrophiles by coordinating to a Lewis basic site, thereby lowering the activation energy of a reaction. youtube.com This principle is widely applied in the synthesis of piperidones and amines. For instance, BF₃·Et₂O has been used to catalyze the cascade reaction of enaminones with propargylic alcohols to regioselectively synthesize multisubstituted 1,2-dihydropyridines. nih.gov Lewis acids like TiCl₄:Ti(OiPr)₄ can direct the cyclocondensation of piperidone enol ethers to form tetrahydrocarbolines, which are precursors to more complex heterocyclic systems. acs.org

Emerging Organocatalytic and Biocatalytic Methodologies for Piperidine Chemistry

In recent years, organocatalysis and biocatalysis have gained prominence as powerful and sustainable alternatives to metal-based catalysis in piperidine synthesis. mdpi.com

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. A notable example is the use of an O-TMS protected diphenylprolinol to catalyze a domino Michael addition/aminalization process, leading to the formation of polysubstituted piperidines with excellent enantioselectivity. nih.govacs.orgacs.org This approach allows for the creation of multiple stereocenters in a single step. nih.govacs.org Organocatalysis has also been employed in intramolecular aza-Michael reactions for the enantioselective synthesis of protected piperidines. mdpi.com

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. A significant development is the use of immobilized Candida antarctica lipase (B570770) B (CALB) for the multicomponent reaction of a benzaldehyde, aniline, and acetoacetate (B1235776) ester to synthesize clinically valuable piperidines in good yields. rsc.orgrsc.org More recently, a combination of biocatalytic C-H oxidation using enzymes like trans-4-proline hydroxylase and radical cross-coupling has been developed for the modular and enantioselective synthesis of complex piperidine derivatives. chemistryviews.orgnews-medical.netmedhealthreview.com This hybrid approach streamlines the synthesis of high-value enantiopure piperidines. chemistryviews.org Hybrid bio-organocatalytic cascades, using a transaminase, have also been reported for the synthesis of 2-substituted piperidines. nih.gov

The following table summarizes the application of these advanced catalyst systems in piperidine synthesis.

| Catalyst Type | Specific Catalyst Example(s) | Application in Piperidine Synthesis | Key Advantages | Reference(s) |

| Transition Metal | ||||

| Palladium | Pd(PPh₃)₂Cl₂ | Cross-coupling reactions, cyclizations | High efficiency in C-C and C-N bond formation. | whiterose.ac.uk |

| Rhodium | Rhodium complexes | Hydrogenation of pyridines | Effective for producing substituted piperidines. | mdpi.com |

| Copper | Chiral copper(II) catalyst | Enantioselective cyanidation of amines | Enables synthesis of chiral piperidines. | mdpi.com |

| Cobalt | Heterogeneous cobalt catalyst | Hydrogenation of pyridines, radical cyclization | Acid-free conditions, good yields. | mdpi.com |

| Lewis Acid | ||||

| Boron Trifluoride Etherate | BF₃·Et₂O | Cascade reaction of enaminones | Regioselective synthesis of dihydropyridines. | nih.gov |

| Titanium Tetrachloride/Isopropoxide | TiCl₄:Ti(OiPr)₄ | Cyclocondensation of piperidone enol ethers | Formation of complex heterocyclic systems. | acs.org |

| Organocatalysis | ||||

| Prolinol Derivatives | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | High enantioselectivity, formation of multiple stereocenters. | nih.govacs.orgacs.org |

| Biocatalysis | ||||

| Lipase | Immobilized Candida antarctica lipase B (CALB) | Multicomponent reaction for piperidine synthesis | Reusable catalyst, good yields, mild conditions. | rsc.orgrsc.org |

| Hydroxylase/Transaminase | trans-4-proline hydroxylase, Transaminase | C-H oxidation, hybrid cascades | High selectivity, modular synthesis, sustainable. | chemistryviews.orgnews-medical.netmedhealthreview.comnih.gov |

Mechanistic Organic Chemistry of N Methylpiperidin 3 Amine Hydrochloride

Detailed Analysis of Reaction Pathways and Transformation Mechanisms

The chemical behavior of N-Methylpiperidin-3-amine hydrochloride is characterized by the reactivity of its two amine functionalities and the piperidine (B6355638) ring. Its transformation through oxidation and reduction pathways involves several potential mechanisms.

Oxidation: The oxidation of the tertiary amine on the piperidine ring can lead to the formation of an amine oxide. Reagents such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) can provide an oxygen atom to the nitrogen, resulting in an N-oxide. libretexts.org This transformation is significant as amine oxides can undergo thermal decomposition, often leading to elimination reactions. libretexts.org For instance, the oxidation of N-benzyl piperidine with m-chloroperoxybenzoic acid (mCPBA) quantitatively yields the corresponding N-oxide, which can then be used to generate iminium ions. The oxidation of piperidine derivatives can be regioselective, with dehydrogenation often occurring at the tertiary α-carbon atom of the piperidine ring. researchgate.net For example, the oxidation of 1,4-dibenzylpiperazine with RuO₄ involves the formation of both endocyclic and exocyclic iminium cations. researchgate.net

The secondary amine at the 3-position can also be oxidized, potentially leading to imines or other nitrogen-containing functional groups, depending on the oxidant and reaction conditions.

Reduction: The piperidine ring in N-Methylpiperidin-3-amine is already saturated, so reduction of the ring itself is not a typical reaction pathway. However, if the molecule were to contain reducible functional groups, such as an imine formed from oxidation, these could be reduced back to amines. Common reducing agents for such transformations include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Reductive amination, also known as reductive alkylation, is a highly relevant reductive pathway for synthesizing or modifying amines. This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to a more substituted amine. masterorganicchemistry.comresearchgate.net This method is a common and efficient way to introduce alkyl groups to an amine. researchgate.net

This compound possesses two nitrogen atoms, a tertiary amine within the piperidine ring and a primary amine at the 3-position (in its free base form). The basicity of these amines is a crucial factor in their reactivity and is influenced by the molecular structure. The lone pair of electrons on the nitrogen atoms allows them to act as bases and nucleophiles.

The basicity of an amine is typically expressed by the pKa of its conjugate acid. For piperidine, the pKa of its conjugate acid is around 11.2. The N-methyl group in N-methylpiperidine is an electron-donating group, which slightly increases the basicity compared to piperidine. In N-Methylpiperidin-3-amine, the presence of the second amino group can influence the basicity of both nitrogens.

Protonation Equilibria: In the hydrochloride salt form, one or both of the nitrogen atoms are protonated. The specific protonation state depends on the stoichiometry of the acid used and the relative basicities of the two amino groups. The tertiary amine is generally more basic than the primary amine and would be preferentially protonated. The dihydrochloride (B599025) salt would have both nitrogen atoms protonated. vulcanchem.com

The protonation state significantly affects the molecule's solubility and reactivity. In acidic conditions, the protonated amine is less nucleophilic. The conformational equilibrium of the piperidine ring can also be influenced by protonation. For 4-substituted piperidinium salts with polar substituents, a stabilization of the axial conformer is observed upon protonation due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

The following table illustrates the typical pKa values of related amine structures, providing context for the basicity of N-Methylpiperidin-3-amine.

| Compound | pKa of Conjugate Acid |

| Piperidine | ~11.2 |

| 2-Methylpiperazine | ~9.8 (first protonation) |

| 1,4-Dimethylpiperazine | ~8.2 (first protonation) |

Note: The pKa values for 2-methylpiperazine and 1,4-dimethylpiperazine are for the first protonation and are influenced by the presence of the second nitrogen atom in the ring. uregina.ca

The functionalization of C-H bonds in piperidine rings through radical-mediated processes is a powerful strategy for introducing molecular complexity. These reactions often involve the generation of a nitrogen-centered radical, which can then undergo intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical. This carbon radical can then be trapped by a variety of reagents.

A notable example is the Hofmann-Löffler-Freytag (HLF) reaction, which traditionally leads to the formation of pyrrolidines through a 1,5-HAT. nih.gov Modern variations of this reaction allow for the enantioselective δ-C-H cyanation of acyclic amines to form chiral piperidines, mediated by a chiral copper catalyst. nih.gov This process involves the generation of an N-centered radical, which undergoes a regioselective 1,5-HAT. The resulting δ-carbon radical is then intercepted by the copper catalyst to form a new C-C bond with high enantioselectivity. nih.gov

The direct C-H functionalization of saturated N-alkyl piperidines can also be achieved through the formation of iminium ions. cam.ac.uk This can be accomplished by the oxidation of the corresponding N-oxide, leading to the selective formation of an endo-iminium ion. acs.org This reactive intermediate can then be trapped by various nucleophiles, allowing for the α-functionalization of the piperidine ring. cam.ac.ukacs.orgresearchgate.net

Photoredox catalysis has also emerged as a mild and efficient method for the C-H functionalization of piperazines, a related class of N-heterocycles. mdpi.com These reactions often proceed through the formation of an α-amino radical, which can then couple with various partners. mdpi.com

The thermal stability and decomposition pathways of this compound are influenced by its structure and the presence of the hydrochloride salt. Generally, the thermal decomposition of piperidine derivatives can proceed through various mechanisms, including ring-opening, elimination, and fragmentation reactions.

For some piperidine derivatives, thermal decomposition in solution can lead to the formation of a hydroxylamine (B1172632) and other small molecules. cdnsciencepub.com The rate of decomposition can be significantly affected by the solvent polarity and the presence of radical scavengers. cdnsciencepub.com The thermal decomposition of ethyl 1-piperidineacetate in the gas phase has been studied, with the kinetics of decomposition to the corresponding α-amino acid and ethylene being investigated over a range of temperatures and pressures. sigmaaldrich.com

The hydrochloride salt form may influence the decomposition pathway. For instance, the decomposition of some piperidine compounds is noted to occur with the release of the associated acid. The thermal decomposition of 4-formyl amino piperidine derivatives has been studied in the context of their use as light stabilizers for organic polymers. google.com Some piperidine compounds are reported to melt with decomposition at high temperatures. google.com

Stereochemical Influence on Reaction Mechanisms and Stereoselectivity

The presence of a chiral center at the 3-position of the piperidine ring in N-Methylpiperidin-3-amine means that its reactions can be subject to stereochemical control, leading to stereoselective outcomes. The synthesis of enantiomerically pure 3-aminopiperidine derivatives is an active area of research due to their importance as building blocks for pharmaceuticals. beilstein-journals.orgrsc.orgrsc.org

Stereoselective Mannich reactions are a powerful tool for the synthesis of enantiopure piperidine alkaloids and their derivatives. researchgate.net Asymmetric induction in these reactions can be achieved through the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. researchgate.net

The stereoselective synthesis of substituted piperidines can also be achieved through iridium-catalyzed hydrogen transfer reactions. nih.gov This approach allows for the formation of two new C-N bonds in a sequential cascade of oxidation, amination, and imine reduction. nih.gov The use of water as a solvent can prevent the racemization of enantioenriched substrates, leading to highly enantioselective products. nih.gov

The hydrogenation of substituted pyridines is another common method for the synthesis of piperidines. Stereoselectivity in these reactions can be challenging to achieve due to the often harsh reaction conditions. nih.gov However, the development of new catalysts, including those based on iridium and boron, has enabled the diastereoselective and enantioselective reduction of a variety of substituted pyridines. nih.gov

The stereochemistry of the piperidine ring can also influence the course of radical-mediated reactions. For example, in the radical cyclization of 1,6-enynes, the stereoselectivity of the reaction can be influenced by the substituents on the starting material. mdpi.com

The following table summarizes different approaches to the stereoselective synthesis of piperidine derivatives.

| Method | Key Features |

| Stereoselective Mannich Reactions | Utilizes chiral pool, chiral auxiliaries, or asymmetric catalysis to achieve high stereoselectivity. researchgate.net |

| Iridium-Catalyzed Hydrogen Transfer | Enables the stereoselective synthesis of substituted piperidines through a cascade reaction. nih.gov |

| Asymmetric Hydrogenation of Pyridines | Employs chiral catalysts to achieve enantioselective reduction of pyridinium salts. nih.gov |

| Biocatalytic Amination | Uses immobilized ω-transaminases for the asymmetric synthesis of chiral 3-aminopiperidines from prochiral ketones. beilstein-journals.org |

| Enzyme Cascades | Multi-enzyme systems can convert chiral starting materials into enantiopure protected 3-aminopiperidines. rsc.orgrsc.org |

Electronic and Steric Effects of Substituents on N-Methylpiperidin-3-amine Reactivity

The reactivity of N-Methylpiperidin-3-amine is governed by a combination of electronic and steric effects arising from its substituents and the conformation of the piperidine ring. The N-methyl group and the 3-amino group, along with the piperidine ring itself, create a unique electronic and steric environment that influences its behavior in chemical reactions.

Steric Effects: The piperidine ring exists predominantly in a chair conformation, and the substituents can occupy either axial or equatorial positions. The steric hindrance around the nitrogen atoms can affect their ability to participate in reactions. For example, the rate of reaction of piperidine nitroxides with reducing agents is influenced by the steric environment around the N-O moiety. researchgate.net

The stereochemistry of the 3-amino group (axial vs. equatorial) can influence the accessibility of the lone pairs on both nitrogen atoms. The steric and electronic nature of dienes has been shown to affect their ability to trap methanimine in aza-Diels-Alder reactions to form piperidine-based N-heterocycles. nih.gov

In the context of catalysis, the electronic and steric properties of amine ligands can have a profound impact on the reactivity of metal complexes. For instance, in ruthenium-based catalysts for ring-opening metathesis polymerization (ROMP), the σ-donor character and the cone angle of the amine ligand influence the reactivity of the complex. researchgate.net

The following table provides examples of how electronic and steric effects can influence the reactivity of piperidine derivatives.

| Reaction/Property | Influencing Factors |

| Basicity | Electron-donating groups increase basicity, while steric hindrance to solvation can decrease it. uregina.ca |

| Nucleophilicity | The accessibility of the nitrogen lone pair, influenced by steric hindrance, is crucial for nucleophilic reactions. |

| Conformational Equilibrium | Electrostatic interactions between substituents and a protonated nitrogen can alter the preferred conformation of the piperidine ring. nih.gov |

| Catalytic Activity | The σ-donor character and steric bulk (cone angle) of piperidine-based ligands can modulate the activity of metal catalysts. researchgate.net |

| Reactivity of Nitroxides | Substitution at the α-position of piperidine nitroxides alters their reactivity by changing the steric and electronic environment. researchgate.net |

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of N-Methylpiperidin-3-amine hydrochloride. Through various NMR experiments, the connectivity and spatial arrangement of atoms within the molecule can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of N-Methylpiperidin-3-amine provides specific information about the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum, the signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J).

Partial ¹H NMR data for the free base, N-methylpiperidin-3-amine, has been reported in DMSO-d6, showing a complex multiplet for the piperidine (B6355638) ring protons between approximately 1.41 and 2.06 ppm. The N-methyl group protons appear as a doublet at around 2.33 ppm. google.com The protons on the carbon adjacent to the amino group and the N-methyl group, as well as the amino and piperidine NH protons (which are exchangeable and may appear as broad signals), would be expected in the region of 2.52 to 3.90 ppm. google.com It is important to note that in the hydrochloride salt, the chemical shifts, particularly of the protons near the nitrogen atoms, would be influenced by protonation.

Table 1: Representative ¹H NMR Data for N-Methylpiperidin-3-amine Moiety

| Protons | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine ring CH₂ | 1.41-2.06 | m |

| N-CH₃ | ~2.33 | d |

| Piperidine ring CH and NH | 2.52-3.90 | m |

Note: Data is based on the free base in DMSO-d6 and serves as an approximation. google.com Actual values for the hydrochloride salt may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Methylpiperidin-3-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (CH-NH₂) | ~55-60 |

| C2, C6 (CH₂-N) | ~50-60 |

| C4, C5 (CH₂) | ~25-35 |

| N-CH₃ | ~40-45 |

Note: These are theoretically predicted values and may differ from experimental results.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

For a more in-depth structural analysis and unambiguous assignment of all proton and carbon signals, advanced NMR techniques are employed.

Variable Temperature NMR: Variable temperature (VT) NMR studies can be used to investigate conformational dynamics of the piperidine ring. By recording spectra at different temperatures, it is possible to study the rate of ring inversion and the preferred conformations of the molecule in solution.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of N-Methylpiperidin-3-amine. The theoretical exact mass of the protonated free base ([M+H]⁺) can be calculated and compared with the experimental value to confirm the identity of the compound.

Table 3: HRMS Data for N-Methylpiperidin-3-amine

| Ion | Theoretical Exact Mass (m/z) |

| [C₆H₁₅N₂]⁺ | 115.1230 |

Note: This is the theoretical exact mass for the protonated free base. The hydrochloride salt will show this ion in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of pharmaceutical compounds and their related substances. nih.govnih.gov

In a typical LC-MS analysis of this compound, a reversed-phase HPLC column (such as a C18 column) would be used for separation. nih.govresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization efficiency. researchgate.net Detection is achieved by a mass spectrometer, often using an electrospray ionization (ESI) source in positive ion mode, which would detect the protonated molecule [M+H]⁺. researchgate.net This technique is particularly useful for assessing the purity of the compound and for identifying and quantifying any impurities.

Table 4: Typical LC-MS Parameters for Analysis of Piperidine Derivatives

| Parameter | Typical Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | ESI Positive |

| Detection | Selected Ion Monitoring (SIM) of [M+H]⁺ |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

For this compound, the FTIR spectrum provides direct evidence of its key structural features. The presence of the amine hydrochloride salt is typically confirmed by broad absorption bands in the 2700-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium cation (R₃N⁺-H). ias.ac.in Other characteristic peaks include C-H stretching vibrations from the piperidine ring and the N-methyl group, which appear just below 3000 cm⁻¹. Vibrational modes such as C-H bending and C-N stretching are expected in the fingerprint region (below 1500 cm⁻¹). Comparing the spectrum of a synthesized batch to that of a reference standard allows for rapid confirmation of the compound's identity.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (R₂N⁺H₂) | N-H Stretch | 2700 - 3000 (broad) |

| Alkyl C-H | C-H Stretch | 2850 - 2980 |

| Ammonium (R₂N⁺H₂) | N-H Bend | ~1600 - 1500 |

| Alkyl C-H | C-H Bend (Scissoring/Bending) | ~1470 - 1440 |

| C-N | C-N Stretch | 1250 - 1020 |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a stereochemically complex molecule like this compound.

To perform this analysis, a suitable single crystal of the compound is grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule. mdpi.com From this map, the exact position of each atom (including hydrogens) can be determined. For a chiral compound, this analysis confirms the (R) or (S) configuration of the stereocenter at the C3 position of the piperidine ring. Furthermore, it reveals details about the solid-state conformation of the piperidine ring (e.g., chair conformation), the intermolecular interactions such as hydrogen bonding involving the amine hydrochloride and chloride counter-ion, and the crystal packing arrangement. mdpi.com This level of structural detail is unattainable by other analytical methods and is considered the gold standard for structural elucidation.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Assessing the stereochemical purity of this compound is critical, as the biological or chemical activity often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of a chiral compound. uma.esnih.gov

Since this compound lacks a strong UV chromophore, a direct analysis is challenging. Therefore, a pre-column derivatization step is often employed. researchgate.netnih.gov A derivatizing agent, such as p-toluenesulfonyl chloride (PTSC), reacts with the primary amine to introduce a chromophore into the molecule, making it easily detectable by a UV detector. researchgate.netnih.gov The resulting diastereomeric derivatives can then be separated on a chiral stationary phase (CSP). A column such as a Chiralpak AD-H, which is based on amylose (B160209) derivatives, is often effective for this type of separation. nih.gov The method is validated according to ICH guidelines to ensure it is precise, accurate, and robust. nih.gov By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Table 3: Typical Chiral HPLC Method for Enantiomeric Purity

| Parameter | Description | Source |

|---|---|---|

| Derivatization Agent | p-Toluenesulfonyl chloride (PTSC) | Introduces a UV-active group for detection. |

| Column | Chiralpak AD-H (e.g., 250 x 4.6 mm, 10 µm) | Chiral stationary phase for separating enantiomers. nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol | Isocratic elution in polar organic mode. nih.gov |

| Flow Rate | 0.5 mL/min | Optimized for resolution. nih.gov |

| Detection | UV at 228 nm | Wavelength for monitoring the derivatized analyte. nih.gov |

| Resolution | > 4.0 between enantiomers | Indicates excellent separation. nih.gov |

Elemental Analysis for Compositional Verification

For N-Methylpiperidin-3-amine dihydrochloride (B599025) (C₆H₁₆Cl₂N₂), the theoretical elemental composition is calculated based on its molecular formula and atomic weights. A sample of the synthesized compound is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The chlorine content can be determined by other methods like titration. The experimentally determined percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence that the correct compound has been synthesized with a high degree of purity. ias.ac.in

Table 4: Theoretical Elemental Composition of N-Methylpiperidin-3-amine dihydrochloride (C₆H₁₆Cl₂N₂)

| Element | Symbol | Atomic Weight | Theoretical % |

|---|---|---|---|

| Carbon | C | 12.011 | 38.52% |

| Hydrogen | H | 1.008 | 8.62% |

| Chlorine | Cl | 35.453 | 37.90% |

| Nitrogen | N | 14.007 | 14.97% |

| Total | | 187.11 | 100.00% |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. By approximating the electron density of a system, DFT methods like the widely used B3LYP functional combined with a basis set such as 6-311G(d,p) can accurately predict molecular structures. bhu.ac.in For N-Methylpiperidin-3-amine hydrochloride, these calculations would be performed in the gas phase to establish its most stable three-dimensional conformation.

The process involves an iterative optimization of the molecule's geometry to find the lowest energy state, which corresponds to the most stable arrangement of its atoms. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. researchgate.net These theoretical values provide a detailed picture of the molecule's architecture, for instance, the puckering of the piperidine (B6355638) ring and the orientation of the methyl and amine substituents.

Table 1: Predicted Geometric Parameters for Optimized this compound (Illustrative)

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C-N (ring) | ~1.47 Å | |

| C-N (amine) | ~1.46 Å | |

| N-CH₃ | ~1.45 Å | |

| C-H | ~1.09 Å | |

| N-H (amine) | ~1.02 Å | |

| Bond Angles | ||

| C-N-C (ring) | ~112° | |

| C-C-N (amine) | ~110° | |

| H-N-H (amine) | ~107° | |

| Dihedral Angles | ||

| C-N-C-C (ring) | ~55° (Chair) |

Note: This table is illustrative, based on typical values for similar structures, and represents the type of data generated from DFT calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding a molecule's reactivity. malayajournal.org The MEP map is a 3D visualization of the total charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.in For this compound, the MEP would show negative potential (typically colored red) around the nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the ammonium (B1175870) and amine groups, highlighting regions for nucleophilic interaction. researchgate.netresearchgate.net

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify reactivity.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data and Quantum Chemical Descriptors

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -6.8 eV |

| LUMO Energy | ELUMO | -0.5 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 6.3 eV |

| Ionization Potential | I ≈ -EHOMO | 6.8 eV |

| Electron Affinity | A ≈ -ELUMO | 0.5 eV |

| Global Electronegativity | χ = (I + A) / 2 | 3.65 eV |

| Global Hardness | η = (I - A) / 2 | 3.15 eV |

| Global Softness | S = 1 / (2η) | 0.159 eV⁻¹ |

| Electrophilicity Index | ω = χ² / (2η) | 2.11 eV |

Note: This table contains illustrative data to demonstrate the output of FMO analysis.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Table 3: Illustrative Hirshfeld Surface Analysis of Intermolecular Contacts for this compound

| Contact Type | Contribution (%) | Description |

| H···H | 55% | Represents van der Waals forces between hydrogen atoms on adjacent molecules. |

| H···Cl/Cl···H | 25% | Corresponds to the crucial N-H···Cl and C-H···Cl hydrogen bonds stabilizing the crystal lattice. iucr.org |

| C···H/H···C | 15% | Relates to weaker C-H···π interactions or general van der Waals contacts. nih.gov |

| N···H/H···N | 3% | Indicates contacts involving the nitrogen atoms. |

| Other | 2% | Includes minor contacts like C···C, C···N, etc. |

Note: This table is a hypothetical representation based on typical findings for similar hydrochloride salts. iucr.org

Computational Investigations of Tautomeric and Conformational Preferences of Piperidine Amines

Piperidine rings are not planar and exist predominantly in chair conformations to minimize steric and torsional strain. For a substituted piperidine like N-Methylpiperidin-3-amine, computational studies are vital for determining the preferred conformation. This involves analyzing the relative energies of different isomers, such as those with the substituents in axial or equatorial positions. researchgate.net The stability of a given conformer is influenced by a balance of steric hindrance, electrostatic effects, and hyperconjugation. researchgate.netresearchgate.net For instance, computational studies on fluorinated piperidines show that the most stable structure often places bulky substituents in the equatorial position to reduce steric clashes. researchgate.net

Furthermore, piperidine amines can theoretically exhibit tautomerism, such as amine-imine tautomerism, although the amine form is typically overwhelmingly more stable. Computational methods, particularly DFT, can be used to study the thermodynamics of such equilibria by calculating the relative energies of the tautomers. orientjchem.org These studies can determine the likelihood of a tautomeric form existing in significant proportions under different conditions.

Modeling Solvent Effects in Theoretical Simulations

Chemical structures and processes are significantly influenced by their environment, especially in solution. nih.gov Modeling solvent effects is therefore critical for accurate theoretical predictions. There are two primary approaches to this in computational chemistry:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and stability. easychair.org

Explicit Solvent Models: This approach involves including a number of individual solvent molecules in the simulation box around the solute. easychair.org While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and provides a more detailed and dynamic picture of the solvation shell. nih.goveasychair.org

For this compound, an ionic compound, modeling with an explicit solvent like water would be crucial to accurately simulate its hydration shell and the specific hydrogen bonds formed between water molecules and the ammonium and amine groups, as well as the chloride ion.

Computational Derivations of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, most importantly, the high-energy transition states that connect reactants to products. researchgate.net

For a molecule like N-Methylpiperidin-3-amine, computational studies could be used to investigate various potential reactions, such as N-alkylation, acylation, or cyclization reactions. mdpi.com Using DFT, the geometries of the transition states for these reactions can be optimized, and the corresponding activation energies (the energy barrier that must be overcome for the reaction to occur) can be calculated. researchgate.net This information is fundamental to understanding the reaction kinetics and predicting the most likely reaction pathways. For example, a computational study of a cycloaddition reaction would involve locating the transition state structure and calculating its energy relative to the reactants to determine the feasibility of the reaction. researchgate.net

N Methylpiperidin 3 Amine Hydrochloride As a Synthetic Building Block in Advanced Chemical Synthesis

Applications in the Synthesis of Complex Organic Molecules

The unique stereochemical and functional group arrangement of N-methylpiperidin-3-amine and its parent structures, 3-aminopiperidines, makes them crucial intermediates in the synthesis of complex, biologically active molecules. The piperidine (B6355638) ring is a prevalent motif in numerous natural products and pharmaceutical drugs. niscpr.res.innih.gov The introduction of this scaffold can significantly influence the pharmacological properties of a molecule.

Research has demonstrated that optically active 3-aminopiperidine is a key structural feature in many pharmaceutical agents, including notable drugs for type II diabetes such as alogliptin (B1666894) and linagliptin. niscpr.res.inguidechem.comjustia.com The synthesis of these complex molecules often involves multi-step routes starting from chiral precursors like L-glutamic acid to construct the enantiomerically pure 3-aminopiperidine core. niscpr.res.inresearchgate.net The N-methylated derivative provides an alternative or subsequent modification to fine-tune the molecule's properties. For instance, in the synthesis of (R)-3-Amino-1-methyl-piperidine, a Boc-protected piperidine is methylated using formaldehyde (B43269) and sodium cyanoborohydride, followed by deprotection to yield the target compound, which can then be incorporated into a larger molecular framework. chemicalbook.com

The utility of the piperidine scaffold extends to a wide range of therapeutic targets. Derivatives have been investigated as anti-cancer agents, where the piperidine ring forms the central core of the pharmacophore. nih.gov Furthermore, the specific substitution pattern on the piperidine ring is critical for biological activity, as seen in dopamine (B1211576) transport inhibitors where the cis-isomer of a 2,5-disubstituted piperidine was found to be significantly more active than the trans-isomer. whiterose.ac.uk

Table 1: Examples of Complex Molecules Incorporating the 3-Aminopiperidine Scaffold

| Drug/Compound Class | Therapeutic Area | Role of Piperidine Scaffold |

|---|---|---|

| Alogliptin | Type II Diabetes | Key chiral intermediate for DPP-4 inhibition. guidechem.comjustia.com |

| Linagliptin | Type II Diabetes | Forms a crucial part of the molecule responsible for binding to the DPP-4 enzyme. niscpr.res.inguidechem.com |

| Tofacitinib (B832) | Rheumatoid Arthritis | The piperidine moiety is integral to its structure as a Janus kinase (JAK) inhibitor. niscpr.res.in |

Role as a Scaffold for the Construction of Diverse Heterocyclic Systems

The N-methylpiperidin-3-amine hydrochloride structure is not only incorporated as a fragment but also serves as a foundational scaffold for building more complex, fused, or spirocyclic heterocyclic systems. The piperidine ring provides a defined three-dimensional geometry, while its amino groups offer reactive handles for cyclization reactions.

The synthesis of diverse N-heterocycles is a cornerstone of medicinal chemistry, and methods to efficiently construct these rings are highly valuable. organic-chemistry.org The secondary amine within the piperidine ring and the primary/secondary amine at the 3-position can participate in various ring-forming reactions. For example, the amine can act as a nucleophile to react with dielectrophiles, leading to the formation of new fused rings.

The development of novel heterocyclic scaffolds is critical for discovering new drug candidates. nih.gov For instance, the synthesis of triazoloquinazolinones, a class of compounds with potential anticancer activity, involves the cyclization of intermediates derived from aminobenzoic acids. nih.gov Similarly, the amine functionality in N-methylpiperidin-3-amine can be used as a starting point for constructing fused pyrimidines, imidazoles, or other heterocyclic systems, thereby expanding the accessible chemical space from a single, readily available building block. The inherent chirality and conformational rigidity of the piperidine scaffold can be used to control the stereochemistry of the resulting polycyclic system.

Table 2: Potential Heterocyclic Systems Derived from N-Methylpiperidin-3-amine

| Starting Scaffold | Reagent Type | Resulting Heterocyclic System | Potential Application Area |

|---|---|---|---|

| N-Methylpiperidin-3-amine | α,β-Unsaturated ketones | Fused Dihydropyrimidinones | CNS agents, Calcium channel blockers |

| N-Methylpiperidin-3-amine | β-Ketoesters | Fused Pyridinones | Anti-inflammatory, Antiviral |

| N-Methylpiperidin-3-amine | Isothiocyanates | Fused Thioureas/Thiazoles | Antimicrobial, Anticancer |

Strategies for the Development of Three-Dimensional Fragments for Chemical Space Exploration

In the field of fragment-based drug discovery (FBDD), there is a growing emphasis on moving beyond flat, two-dimensional aromatic compounds to explore the vast, untapped potential of three-dimensional (3D) chemical space. nih.govyork.ac.uk Saturated heterocyclic rings like piperidine are ideal starting points for creating 3D fragments. This compound is an exemplary building block in this context due to its non-planar structure and multiple exit vectors for further chemical elaboration.

A systematic study on the synthesis of piperidine-based 3D fragments highlighted the significant increase in shape diversity when moving from a 2D pyridine (B92270) scaffold to a 3D piperidine scaffold. nih.govwhiterose.ac.uk Researchers have synthesized libraries of piperidine isomers and analyzed their 3D shapes using metrics like the Principal Moments of Inertia (PMI). whiterose.ac.ukresearchgate.net

A key strategy involves taking a core scaffold, such as the N-methylpiperidine system, and "capping" the amine functionalities with small, diverse chemical groups. For example, a virtual library of 80 fragments was generated by taking 20 different piperidine isomers and capping the nitrogen with methyl (Me), acetyl (Ac), or mesyl (Ms) groups. nih.gov This approach simulates common medicinal chemistry reactions (reductive amination, amide formation, sulfonamide formation) and generates a collection of synthetically accessible 3D fragments with varied properties and exit vectors for linking to other fragments or growing into lead compounds. The inherent 3D nature of the N-methylpiperidin-3-amine core ensures that the resulting fragments possess a higher fraction of sp³ carbons and greater structural complexity compared to traditional flat fragments.

Table 3: Comparison of 2D vs. 3D Scaffolds in Fragment Design

| Property | 2D Scaffolds (e.g., Pyridine-based) | 3D Scaffolds (e.g., Piperidine-based) |

|---|---|---|

| Shape Diversity | Limited, predominantly flat | High, diverse spatial arrangements (rod, disk, sphere-like). nih.gov |

| Fraction of sp³ Carbons (Fsp³) | Low | High |

| Solubility | Often lower | Generally improved |

| Exploration of Chemical Space | Limited to planar interactions | Access to complex, specific binding pockets. york.ac.uk |

| Number of Isomers | Fewer (e.g., 10 isomers for methyl picolinates) | Significantly more (e.g., 45 isomers for methyl pipecolinates). nih.gov |

Functionalization of Advanced Materials, Including Biomaterials (e.g., Hydrogels for Enhanced Cellular Interaction)

The surface properties of biomaterials play a critical role in dictating their interaction with biological systems, including proteins and cells. Functionalizing materials like hydrogels with specific chemical moieties can enhance their performance in applications such as tissue engineering and medical implants. Amine functionalization is a particularly effective strategy for improving cellular adhesion and proliferation. nih.gov

A study focused on developing hydrogels for corneal implants demonstrated that modifying the hydrogel surface with primary amines significantly improves the viability and growth of both stromal and epithelial cells. nih.gov The researchers found a strong correlation between the structure of the amine used for functionalization and the cellular response. Specifically, hydrogels functionalized with short-chain alkyl diamines, such as 1,3-diaminopropane, showed a superior ability to support a secure corneal epithelium compared to other amines. nih.gov

While the study did not use this compound directly, the principles are directly applicable. N-Methylpiperidin-3-amine provides both a secondary ring amine and a pendant secondary amine (which can be primary before methylation), offering multiple points for covalent attachment to a material surface (e.g., reacting with epoxy or N-hydroxysuccinimide-activated polymers). The introduction of the N-methylpiperidine moiety would impart a positive charge at physiological pH, which is known to promote cell adhesion. Furthermore, the defined 3D structure of the piperidine ring could present a unique topographical and chemical cue to interacting cells, potentially influencing cell behavior in a more controlled manner than simple linear amines. This makes it a highly promising candidate for the advanced functionalization of biomaterials.

Table 4: Effect of Amine Functionalization on Hydrogel Performance for Corneal Cells

| Amine Used for Functionalization | Carbon Chain Length | Epithelial Cell Preference/Expansion |

|---|---|---|

| Ammonia | N/A | Low |

| 1,2-Diaminoethane | 2 | Moderate |

| 1,3-Diaminopropane | 3 | High. nih.gov |

| 1,4-Diaminobutane | 4 | Moderate-High |

Integration into Proteolysis Targeting Chimeras (PROTACs) as Chemical Knockdown Tools

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than simply inhibiting them. nih.gov A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC is not merely a spacer; its length, rigidity, and chemical composition are critical for the stability and geometry of the ternary complex, and thus for degradation efficiency. Small, rigid cyclic structures like piperidine are increasingly being incorporated into linkers to provide conformational constraint and optimal presentation of the two ligands.

Table 5: Key Components and Characteristics of PROTACs

| Component | Function | Desirable Characteristics |

|---|---|---|

| POI Ligand | Binds to the target protein to be degraded. | High affinity and selectivity for the POI. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). | Binds effectively to the chosen E3 ligase. |

| Linker | Covalently connects the two ligands. | Optimal length, solubility, and conformational rigidity to facilitate ternary complex formation. youtube.com |